

Allosteric Modulation of NEK7 by Ofirnoflast: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ofirnoflast*

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Abstract

Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as an allosteric inhibitor of NIMA-related kinase 7 (NEK7).^{[1][2][3]} By binding to a site adjacent to the ATP-binding pocket, **Ofirnoflast** induces a conformational change in NEK7, impairing its essential scaffolding function in the assembly of the NLRP3 inflammasome.^{[1][2][3]} This mechanism effectively blocks the downstream activation of caspase-1, release of pro-inflammatory cytokines IL-1 β and IL-18, and induction of pyroptotic cell death.^{[1][2][3]} This technical guide provides a comprehensive overview of the mechanism of action, available quantitative data, and relevant experimental protocols for studying the allosteric modulation of NEK7 by **Ofirnoflast**.

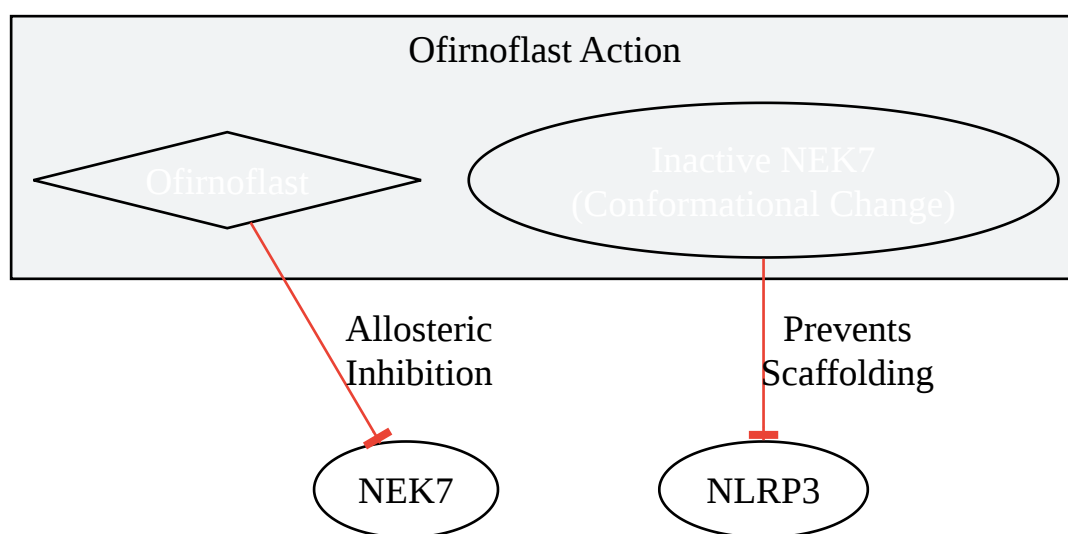
Introduction: The Role of NEK7 in NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. NEK7 has been identified as a crucial component in the activation of the NLRP3 inflammasome, acting as a scaffold to facilitate the assembly of the complex.^{[1][2][3]}

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process:

- **Priming (Signal 1):** This step is typically initiated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) by PAMPs or DAMPs. This leads to the activation of the NF- κ B signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1 β .
- **Activation (Signal 2):** A variety of stimuli, including ion fluxes (such as potassium efflux), mitochondrial dysfunction, and lysosomal damage, can trigger the activation of the NLRP3 protein. Activated NLRP3 then oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly is critically dependent on the scaffolding function of NEK7. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, active forms, which are subsequently secreted. Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.



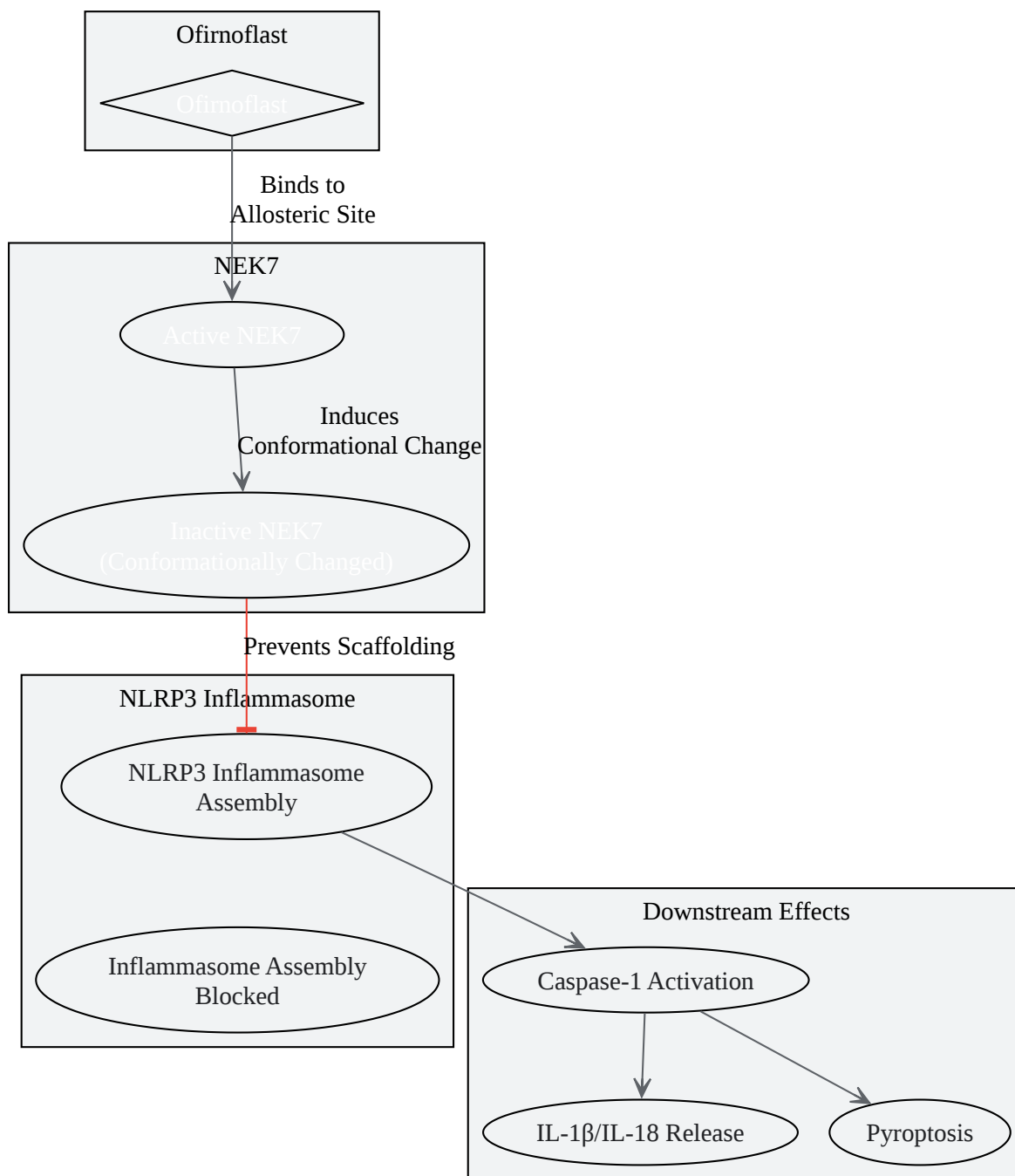
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Caption: NEK7's role in NLRP3 inflammasome activation and **Ofirnoflast's** inhibitory action.

Allosteric Modulation of NEK7 by Ofirnoflast

Ofirnoflast distinguishes itself from other inflammasome inhibitors by its unique allosteric mechanism of action.[1][2][3] It does not compete with ATP but instead binds to a distinct pocket on NEK7.[1][2][3] This binding event induces a conformational change in the NEK7 protein, rendering it incapable of acting as a scaffold for NLRP3 inflammasome assembly.[1][2][3] This targeted approach offers the potential for high specificity and a favorable safety profile.

Mechanism of Action of Ofirnoflast



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Caption: Allosteric inhibition of NEK7 by **Ofirnoflast** blocks NLRP3 inflammasome assembly.

Quantitative Data

While specific quantitative data such as IC50, EC50, and binding affinities (Kd, Ki) for **Ofirnoflast** are not publicly available in the reviewed literature, this section provides a template for the types of data that are critical for evaluating its potency and efficacy.

Table 1: Illustrative In Vitro Efficacy of Ofirnoflast

Assay Type	Cell Line/System	Endpoint	Illustrative IC50/EC50
Biochemical Assays			
NEK7 Binding Assay	Recombinant Human NEK7	Binding Affinity (Kd/Ki)	Data not available
Cellular Assays			
NLRP3 Inflammasome Activation	THP-1 Macrophages	IL-1β Release	Data not available
iPSC-derived Microglia	IL-1β Release	Data not available	
THP-1 Macrophages	ASC Speck Formation	Data not available	
THP-1 Macrophages	Pyroptosis (LDH Release)	Data not available	

Table 2: Illustrative In Vivo Efficacy of Ofirnoflast

Animal Model	Disease	Key Outcomes	Illustrative Results
DSS-Induced Colitis	Inflammatory Bowel Disease	Reduction in cytokine levels, improvement in physiological outcomes	Data not available

Table 3: Clinical Efficacy of Ofirnoflast in Myelodysplastic Syndromes (NCT07052006)

Patient Population	Endpoint	Result
Lower-Risk Myelodysplastic Syndromes (MDS) with Symptomatic Anemia	Hematologic Improvement-Erythroid (HI-E) Response Rate	72%
Reduction in Circulating Oxidized Mitochondrial DNA	Trend towards reduction	
Reduction in Pro-inflammatory Cytokines (e.g., IL-8)	Trend towards reduction	

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the activity of **Ofirnoflast**. These are based on standard methodologies and the available information on **Ofirnoflast**'s evaluation.

In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and its inhibition by **Ofirnoflast**.

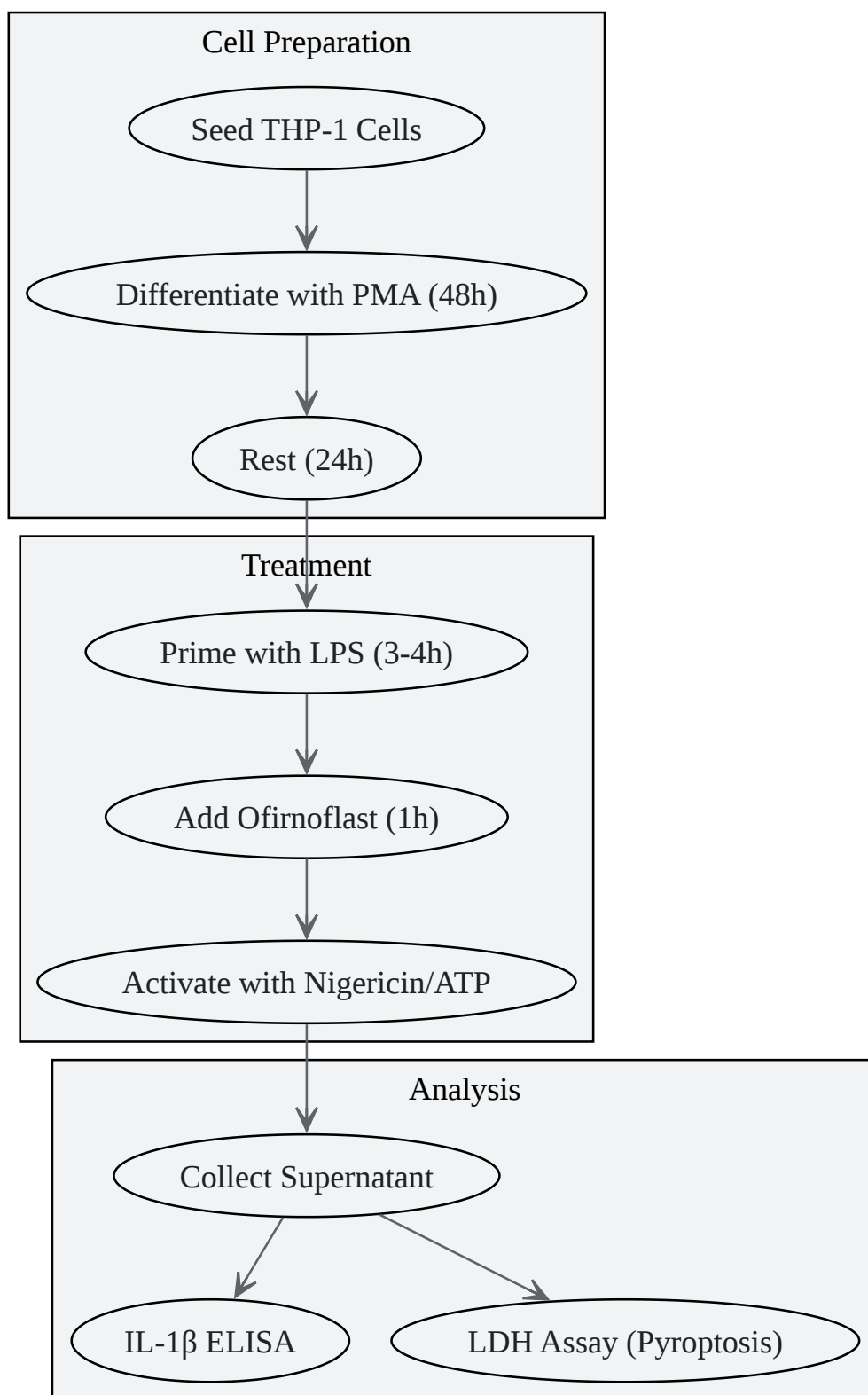
Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or ATP

- **Ofirnoflast** (HT-6184)
- Human IL-1 β ELISA kit
- LDH Cytotoxicity Assay Kit

Procedure:

- Differentiation of THP-1 Cells:
 - Seed THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well.
 - Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
 - After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.
- Priming (Signal 1):
 - Prime the differentiated THP-1 cells with 1 μ g/mL LPS for 3-4 hours to induce the expression of NLRP3 and pro-IL-1 β .
- Inhibitor Treatment:
 - Pre-incubate the primed cells with varying concentrations of **Ofirnoflast** for 1 hour.
- Activation (Signal 2):
 - Induce NLRP3 inflammasome activation by treating the cells with an NLRP3 activator, such as 10 μ M Nigericin for 1 hour or 5 mM ATP for 30 minutes.
- Endpoint Measurement:
 - IL-1 β Release: Collect the cell culture supernatant and measure the concentration of secreted IL-1 β using a human IL-1 β ELISA kit according to the manufacturer's instructions.
 - Pyroptosis (LDH Release): Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.



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Caption: Workflow for assessing **Ofirnoflast**'s inhibition of NLRP3 inflammasome activation in THP-1 cells.

ASC Speck Visualization and Quantification

This protocol describes the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation.

Materials:

- Differentiated and treated THP-1 cells on coverslips
- 4% Paraformaldehyde (PFA)
- 0.1% Triton X-100
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-ASC antibody
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescence microscope

Procedure:

- Cell Fixation and Permeabilization:
 - After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
 - Block non-specific binding with blocking buffer for 1 hour.
 - Incubate with a primary antibody against ASC overnight at 4°C.

- Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
- Mounting and Imaging:
 - Counterstain the nuclei with DAPI.
 - Mount the coverslips on microscope slides.
 - Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
- Quantification:
 - Quantify the percentage of cells containing ASC specks in different treatment groups.

DSS-Induced Colitis Mouse Model

This protocol provides a general framework for inducing colitis in mice to evaluate the in vivo efficacy of **Ofirnoflast**.

Materials:

- C57BL/6 mice
- Dextran sulfate sodium (DSS)
- **Ofirnoflast** (HT-6184)
- Vehicle control

Procedure:

- Induction of Colitis:
 - Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.
- Treatment:

- Administer **Ofirnoflast** or vehicle control to the mice daily via oral gavage, starting from the first day of DSS administration.
- Monitoring and Evaluation:
 - Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
 - At the end of the study, sacrifice the mice and collect the colons.
 - Measure colon length and weight.
 - Perform histological analysis of colon tissue to assess inflammation and tissue damage.
 - Measure cytokine levels (e.g., IL-1 β) in the colon tissue homogenates.

Conclusion

Ofirnoflast represents a novel and promising therapeutic agent for the treatment of inflammatory diseases driven by NLRP3 inflammasome activation. Its allosteric mechanism of action, targeting the scaffolding function of NEK7, offers a highly specific approach to inhibit inflammasome assembly. The available preclinical and clinical data demonstrate its potential to effectively suppress inflammation and improve disease outcomes. Further research and clinical development will continue to elucidate the full therapeutic potential of this first-in-class NEK7 inhibitor.

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- To cite this document: BenchChem. [Allosteric Modulation of NEK7 by Ofirnoflast: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608140#understanding-the-allosteric-modulation-of-nek7-by-ofirnoflast]

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